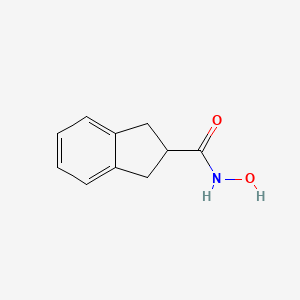![molecular formula C9H2Cl3F9Ge B12595568 Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- CAS No. 650583-81-6](/img/structure/B12595568.png)
Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C9H2Cl3F9Ge It is known for its unique structure, which includes a germanium atom bonded to a trichloro[2,4,6-tris(trifluoromethyl)phenyl] group
Preparation Methods
The synthesis of Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- typically involves the reaction of germanium tetrachloride with 2,4,6-tris(trifluoromethyl)phenyl lithium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert it to lower oxidation state germanium compounds.
Substitution: The trichloro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other germanium-containing compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions.
Medicine: The compound is being investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- involves its interaction with molecular targets through its germanium center and the trichloro[2,4,6-tris(trifluoromethyl)phenyl] group. These interactions can lead to various chemical transformations and biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar compounds to Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- include:
- Germane, trichloro[2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-
These compounds share structural similarities but differ in their specific substituents and chemical properties. Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects.
Properties
CAS No. |
650583-81-6 |
|---|---|
Molecular Formula |
C9H2Cl3F9Ge |
Molecular Weight |
460.1 g/mol |
IUPAC Name |
trichloro-[2,4,6-tris(trifluoromethyl)phenyl]germane |
InChI |
InChI=1S/C9H2Cl3F9Ge/c10-22(11,12)6-4(8(16,17)18)1-3(7(13,14)15)2-5(6)9(19,20)21/h1-2H |
InChI Key |
LLNJYHMXHWWUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)[Ge](Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


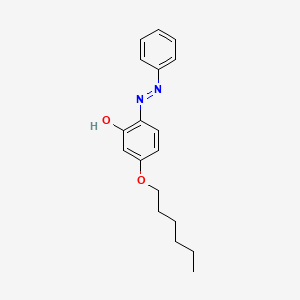
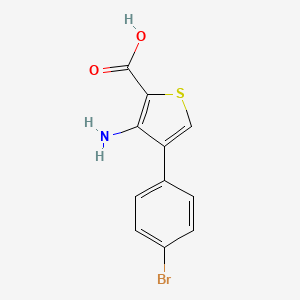
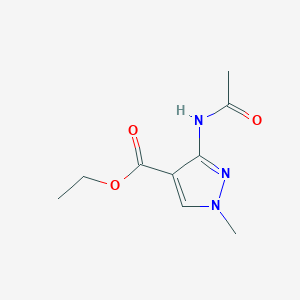
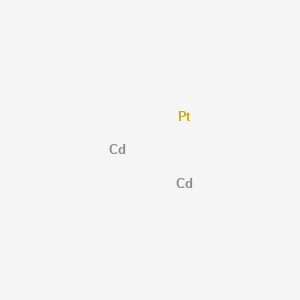
![[6-(3-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B12595510.png)
![6-[(3-chlorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12595519.png)
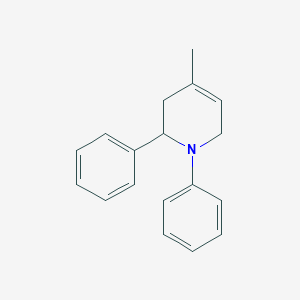
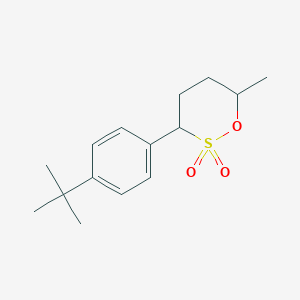

![Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]-](/img/structure/B12595539.png)
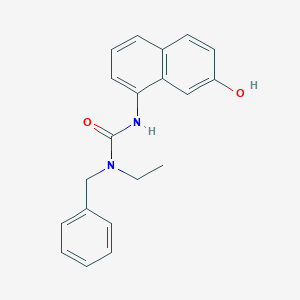
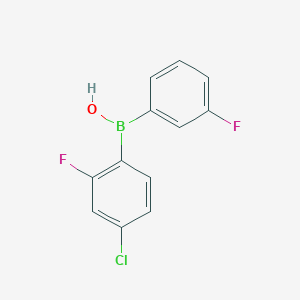
![Pyrimidine, 2-[(3-methylphenyl)thio]-](/img/structure/B12595552.png)
